Infigratinib is a small molecule tyrosine kinase inhibitor [, , ]. It exhibits high selectivity for fibroblast growth factor receptors 1-3 (FGFR1-3) [, , , , , , , , , ]. Infigratinib is classified as a pan-FGFR inhibitor due to its ability to inhibit all three FGFR isoforms (FGFR1, FGFR2, and FGFR3) with high potency [, ]. In scientific research, infigratinib serves as a valuable tool for investigating the role of FGFR signaling in various biological processes and diseases, including cancer, skeletal dysplasias, and tumor-induced osteomalacia [, , , , , , , ].
Infigratinib belongs to a class of drugs known as tyrosine kinase inhibitors, specifically targeting the FGFR family. It is classified as a reversible ATP-competitive inhibitor, which means it competes with ATP for binding to the active site of the receptor, thereby blocking downstream signaling pathways involved in cell proliferation and survival .
The synthesis of Infigratinib involves several chemical reactions starting from simple precursors. Key steps include:
The synthetic pathway has been optimized to ensure high yield and purity, which is critical for clinical applications.
Infigratinib's molecular formula is C₁₈H₁₉N₅O, with a molecular weight of approximately 321.37 g/mol. The structure features:
The three-dimensional conformation allows it to fit snugly into the ATP-binding pocket of FGFRs, effectively inhibiting their activity .
Infigratinib undergoes various chemical reactions within biological systems:
The understanding of these reactions is essential for predicting drug interactions and optimizing therapeutic regimens.
Infigratinib exerts its therapeutic effects by inhibiting FGFR signaling pathways. Upon binding to FGFRs, it prevents the phosphorylation of tyrosine residues that are crucial for activating downstream signaling cascades involved in cell division and survival. This inhibition leads to reduced proliferation and increased apoptosis in cancer cells expressing aberrant FGFRs.
Key data points include:
Infigratinib exhibits several notable physical and chemical properties:
These properties are critical for determining dosing regimens and formulation strategies.
Infigratinib's primary application is in oncology, particularly for treating cancers associated with genetic alterations in FGFRs. Its use extends beyond cholangiocarcinoma to other malignancies characterized by similar aberrations, such as breast cancer and bladder cancer. Ongoing research aims to explore its efficacy in combination therapies, enhancing its potential benefits in treating resistant cancer types .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: